2,5-Dihydroxypyridine
Description
Historical Context and Significance in Chemical and Biological Research
The history of 2,5-dihydroxypyridine (B106003) is closely linked to the study of pyridine (B92270) derivative metabolism. It was identified as a key intermediate in the microbial degradation of several pyridine compounds, including nicotine (B1678760) and nicotinic acid. ias.ac.in Early research established that various microorganisms utilize specific enzymatic pathways to break down these compounds, with 2,5-DHP often emerging as a central metabolite before the pyridine ring is cleaved. ias.ac.in For instance, in some bacteria, the breakdown of nicotine proceeds through the formation of 6-hydroxy-3-succinoylpyridine, which is then converted to 2,5-DHP. ias.ac.in Similarly, it is an intermediate in the catabolism of 3-hydroxypyridine (B118123) and picolinic acid in certain microbes. nih.gov
From a chemical synthesis perspective, early methods for producing 2,5-DHP were established, such as the Elbs peroxydisulfate (B1198043) oxidation of 2-pyridone, a reaction reported in a 1958 study by Behrman and Pitt. google.comtandfonline.com However, these traditional chemical methods were often complex, produced hazardous byproducts, and suffered from low yields (11-34%), which made the position-specific introduction of hydroxyl groups challenging and hindered large-scale industrial application. google.comresearchgate.net The compound has also been identified as a naturally occurring molecule in the single-celled organism Euglena gracilis. nih.govsmolecule.com This dual presence, as a natural product and a key metabolic intermediate, underscored its significance in both biological and chemical research from an early stage.
Academic Importance of the this compound Scaffold
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, and its derivatives are integral to numerous natural products and synthetic drugs. mdpi.com The this compound structure is of particular academic interest due to several key features. Its two hydroxyl groups allow it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules like enzymes. This property is central to its role as a substrate in various metabolic pathways.
The compound exists in tautomeric forms, primarily as 5-hydroxy-2-pyridone in the solid state. tandfonline.com This chemical characteristic influences its reactivity and how it is recognized by enzymes. The 2,5-DHP scaffold is a crucial intermediate for dioxygenase enzymes, which catalyze the oxidative cleavage of the pyridine ring—a vital step in the biodegradation of many environmental pollutants. nih.govacs.org For example, the enzyme this compound 5,6-dioxygenase (NicX) specifically acts on 2,5-DHP to convert it into N-formylmaleamic acid. acs.org
Furthermore, the 2,5-DHP structure serves as a valuable building block in synthetic organic chemistry. smolecule.com Its functional groups can be modified to create more complex molecules, making it a useful precursor in the synthesis of pharmaceuticals and agrochemicals. google.com The challenge of its synthesis has also spurred the development of novel catalytic methods, including gold-catalyzed reactions, to construct the dihydropyridine (B1217469) system more efficiently. researchgate.netacs.org
Overview of Current Research Trajectories for this compound
Modern research on this compound is advancing on several fronts, driven by its relevance in biotechnology, environmental science, and medicinal chemistry.
A significant area of current research is its role in bioremediation. Scientists are investigating the metabolic pathways of bacteria that can degrade toxic pyridine derivatives, with 2,5-DHP being a central intermediate. nih.govasm.org A notable discovery is the characterization of 2-hydroxypyridine (B17775) 5-monooxygenase, an enzyme that catalyzes the conversion of 2-hydroxypyridine to 2,5-DHP in Burkholderia sp. strain MAK1, offering a pathway that avoids the accumulation of toxic pigments. nih.govasm.org These biocatalysts are being explored for their potential in cleaning up environments contaminated with pyridine-based compounds. smolecule.com
In the field of enzymology, detailed mechanistic studies of the enzymes that process 2,5-DHP are a major focus. Advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations, are being used to elucidate the precise mechanism of enzymes like this compound dioxygenase (NicX). acs.orgresearchgate.netacs.org This research provides fundamental insights into how these non-heme iron oxygenases activate molecular oxygen to break the stable pyridine ring. acs.orgresearchgate.net
Refining the synthesis of 2,5-DHP and its derivatives remains an active research trajectory. To overcome the limitations of traditional chemical synthesis, biocatalytic methods are being developed. researchgate.net For example, immobilized enzymes from Pseudomonas species have been used to produce 2,5-DHP with high efficiency and conversion rates, offering a more sustainable and commercially viable production process. mdpi.com Concurrently, new chemical synthesis routes, such as those using gold catalysis or improved multi-step procedures starting from materials like dimethyl maleate (B1232345) and nitromethane (B149229), are being explored to enhance yield and purity. researchgate.netgoogle.com
Finally, the 2,5-DHP scaffold is being leveraged in drug discovery. Derivatives of the closely related 2,5-dihydroxyterephthalamide have been designed and synthesized as multifunctional agents for potential use in treating Alzheimer's disease. nih.gov Additionally, transition metal complexes incorporating a 5-chloro-2,3-dihydroxypyridine ligand have shown significant antineoplastic activity, indicating the potential of this scaffold in developing new cancer therapies. tandfonline.com
Data Tables
Table 1: Key Enzymes in this compound Metabolism
| Enzyme Name | Abbreviation / Gene | Source Organism | Function | Reference(s) |
| This compound 5,6-Dioxygenase | NicX | Pseudomonas putida | Catalyzes the oxidative ring cleavage of 2,5-DHP to N-formylmaleamic acid. | acs.orgacs.org |
| 2-Hydroxypyridine 5-Monooxygenase | HpdABCDE | Burkholderia sp. MAK1 | Catalyzes the hydroxylation of 2-hydroxypyridine to form 2,5-DHP. | nih.govasm.org |
| 6-hydroxy-3-succinoylpyridine hydroxylase | HSPHZZ | Pseudomonas sp. ZZ-5 | Converts 6-hydroxy-3-succinoylpyridine into 2,5-DHP. | |
| Nicotinate Dehydrogenase | NicC | Pseudomonas putida | Catalyzes the formation of 2,5-DHP from 6-hydroxynicotinic acid. | nih.gov |
| This compound Dioxygenase | HpdF | Burkholderia sp. MAK1 | Similar to NicX, acts on 2,5-DHP as a substrate for ring cleavage. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGPEDOMXOLANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199504 | |
| Record name | 2,5-Dihydroxypyridine | |
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Molecular Weight |
111.10 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84719-33-5, 5154-01-8 | |
| Record name | 2,5-Pyridinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84719-33-5 | |
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| Record name | 5-Hydroxy-2(1H)-pyridinone | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=5154-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Dihydroxypyridine | |
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| Record name | 5154-01-8 | |
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| Record name | 2,5-Dihydroxypyridine | |
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| Record name | 2,5-DIHYDROXYPYRIDINE | |
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Synthetic Methodologies for 2,5 Dihydroxypyridine
Chemical Synthesis Approaches
The chemical synthesis of 2,5-Dihydroxypyridine (B106003) (2,5-DHP) has evolved from traditional, often low-yielding methods to more efficient and safer modern strategies. These approaches include classical oxidation reactions, advanced catalytic systems, and novel multi-step syntheses designed for higher purity and yield.
Conventional Chemical Synthetic Routes to this compound
Historically, the synthesis of this compound has been approached through several conventional routes, often involving the hydroxylation of a pyridine (B92270) precursor. One of the most established methods is the Elbs peroxydisulfate (B1198043) oxidation applied to 2-pyridone. tandfonline.com This reaction represents a simpler alternative to earlier multi-step procedures that suffered from low yields. tandfonline.com The process involves treating 2-pyridone with potassium peroxydisulfate, which, after hydrolysis of an intermediate sulfate (B86663) ester, yields the desired this compound. tandfonline.com Improvements to this method have focused on optimizing reaction conditions and simplifying purification to increase the yield and reproducibility. tandfonline.com
Another conventional approach involves the direct hydroxylation of hydroxypyridines. For instance, reacting 3-hydroxypyridine (B118123) with peroxodisulfuric acid in the presence of sulfuric acid can produce this compound. google.com However, a significant challenge in these methods is controlling the regioselectivity—introducing the second hydroxyl group at the desired position on the pyridine ring is often difficult. google.com
A more recent and efficient conventional method involves a two-step process starting with a maleic diester and nitromethane (B149229). google.com This route, detailed in patent literature, involves the condensation of the diester with nitromethane using an organic base catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form a nitro-pentenoate intermediate. This intermediate then undergoes hydrogenation cyclization with a palladium on carbon catalyst to produce this compound with high purity and yields reportedly between 93.1% and 94.0%. google.com This method offers significant advantages by avoiding hazardous reagents and using safer solvents like methanol (B129727) or ethanol.
Gold-Catalyzed Reactions in Dihydropyridine (B1217469) Systems (General Principles and Relevance)
Gold catalysis has emerged as a powerful tool in modern organic synthesis, and its principles are relevant to the formation of dihydropyridine structures. While not a direct synthesis for this compound itself, gold-catalyzed reactions provide an efficient pathway to the core 2,5-dihydropyridine (B1254413) scaffold. researchgate.netacs.org
A key example is the reaction between β-ketoesters and propargylamines, catalyzed by a gold(III) salt such as sodium tetrachloroaurate (B171879) (NaAuCl₄). researchgate.netacs.org This process leads to the formation of functionalized 2,5-dihydropyridine derivatives in moderate to high yields. acs.org The reaction capitalizes on the ability of the gold catalyst to activate the alkyne group of the propargylamine, facilitating a cyclization cascade with the β-ketoester. This methodology is significant as it constructs the elusive 2,5-dihydropyridine ring system, which can be a precursor for potentially bioactive compounds. researchgate.netacs.org The lack of efficient methods to create this specific scaffold has historically limited research into its applications, a gap that gold-catalyzed strategies help to fill. researchgate.net
Novel Synthetic Strategies and Methodological Advancements
Recent advancements in synthetic chemistry have introduced novel strategies for producing functionalized pyridines, which are relevant to the synthesis of this compound precursors. A significant development is the two-step synthesis from maleic diesters and nitromethane, which stands out as a methodological advancement over older, less efficient methods. google.com Its high yield, purity, and improved safety profile mark a substantial improvement in the field. google.com
Synthesis of this compound from Maleic Diesters
| Starting Diester | Catalyst (Step 1) | Catalyst (Step 2) | Purity (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dimethyl maleate (B1232345) | DBU | Palladium on Carbon | 99.7 | 93.1 | google.com |
| Diethyl maleate | DBN | Palladium on Carbon | 99.6 | 93.6 | google.com |
| Di-tert-butyl maleate | DBU | Palladium on Carbon | 99.6 | 93.6 | google.com |
| Diisopropyl maleate | DBU | Palladium on Carbon | 99.8 | 94.0 | google.com |
Furthermore, cutting-edge research has focused on the selective C-H hydroxylation of the pyridine ring, a traditionally challenging transformation. nih.govacs.org One such novel strategy involves the photochemical valence isomerization of pyridine N-oxides. nih.govacs.org This metal-free method uses UV light to convert pyridine N-oxides into a reactive oxaziridine (B8769555) intermediate, which then rearranges to introduce a hydroxyl group at the C3 position. acs.orgthieme-connect.com While this method directly produces 3-hydroxypyridines, these compounds are known starting materials for the synthesis of this compound, making this a relevant and advanced strategy for accessing key precursors. google.comacs.org
Enzymatic and Biological Synthesis of this compound
Biological systems offer highly specific and efficient alternatives to chemical synthesis. The production of this compound through microbial and enzymatic processes leverages natural metabolic pathways, providing a greener and often more direct route to the target compound.
Microbial Fermentation Processes for this compound Production
This compound is a known intermediate in the microbial metabolism of various pyridine compounds, including nicotine (B1678760), nicotinic acid, and picolinic acid. google.commdpi.com Certain microorganisms can be harnessed for its production. For example, specific bacterial strains are capable of producing 2,5-DHP from simpler substrates through their enzymatic pathways. smolecule.com
Microbes from the genus Azotobacter have been shown to convert 3-hydroxypyridine into this compound. google.com Similarly, the microbial degradation of nicotine by bacteria such as Pseudomonas species is a well-documented pathway that generates 2,5-DHP as an intermediate. mdpi.comsemanticscholar.org However, a common challenge in using whole-cell fermentation is that the 2,5-DHP produced is often further metabolized and degraded by the same microorganism, leading to low accumulation and making industrial-scale production difficult to establish. google.com
Enzymatic Conversion from Precursors (e.g., 6-hydroxy-3-succinoylpyridine)
A more controlled biological approach involves using isolated enzymes to convert a specific precursor into this compound. A notable example is the enzymatic conversion of 6-hydroxy-3-succinoylpyridine (HSP), an intermediate in the nicotine degradation pathway, into 2,5-DHP. mdpi.com
This biotransformation is catalyzed by the enzyme 6-hydroxy-3-succinoylpyridine hydroxylase (HSPH), specifically a novel version identified as HSPHZZ from Pseudomonas sp. ZZ-5. mdpi.com The reaction requires the cofactors FAD (flavin adenine (B156593) dinucleotide) and NADH (nicotinamide adenine dinucleotide) to proceed. mdpi.com Under optimized conditions with the free enzyme, a 74.9% conversion of HSP was achieved, yielding 85.3 mg/L of 2,5-DHP in 40 minutes. mdpi.com
To enhance the stability and reusability of the enzyme for potential commercial applications, researchers have successfully immobilized HSPHZZ on a solid support (Immobead 150). mdpi.comsemanticscholar.org This immobilized enzyme (ImmHSPHZZ) demonstrated improved performance, achieving a higher conversion rate. Under its own optimal conditions, the immobilized enzyme converted 85.4% of the HSP substrate to produce 94.5 mg/L of 2,5-DHP in just 30 minutes. semanticscholar.org In other experiments, the immobilized enzyme reached a conversion of 93.6% over a 6-hour period. mdpi.comsemanticscholar.org This enzymatic strategy represents a promising and highly efficient method for 2,5-DHP synthesis. mdpi.commdpi.com
Enzymatic Production of this compound from HSP
| Enzyme Form | Substrate | Conversion Rate (%) | Product Yield (mg/L) | Time | Reference |
|---|---|---|---|---|---|
| Free HSPHZZ | 200 mg/L HSP | 74.9 | 85.3 | 40 min | mdpi.com |
| Immobilized (ImmHSPHZZ) | 200 mg/L HSP | 85.4 | 94.5 | 30 min | semanticscholar.org |
Optimization of Biocatalytic Processes for this compound Synthesis
The enzymatic synthesis of this compound (2,5-DHP) offers a highly specific and efficient alternative to chemical synthesis, minimizing the production of pollutants. mdpi.com A key focus in this area has been the optimization of reaction conditions to maximize yield and efficiency. Research involving the nicotine hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ), which catalyzes the conversion of 6-hydroxy-3-succinoylpyridine (HSP) to 2,5-DHP, has identified several critical parameters for process optimization. mdpi.com
Studies have systematically investigated the influence of pH, temperature, and the concentrations of both the enzyme and substrate on the production of 2,5-DHP. For the free HSPHZZ enzyme, the optimal conditions were determined to be a temperature of 30°C and a pH of 8.5. mdpi.com The ideal concentrations for the reaction were found to be 1.0 μM for the enzyme and 1.0 mM for the substrate, HSP. mdpi.com Under these optimized conditions, the free enzyme was capable of producing 85.3 mg/L of 2,5-DHP from an initial 200 mg/L of HSP within 40 minutes, achieving a conversion rate of 74.9%. mdpi.com
Table 1: Optimization of Reaction Conditions for 2,5-DHP Synthesis
| Biocatalyst | Parameter | Optimal Value | Resulting Yield/Conversion | Reference |
|---|---|---|---|---|
| Free HSPHZZ | Temperature | 30°C | 74.9% conversion (85.3 mg/L) in 40 min | mdpi.com |
| Free HSPHZZ | pH | 8.5 | 74.9% conversion (85.3 mg/L) in 40 min | mdpi.com |
| Free HSPHZZ | Enzyme Conc. | 1.0 μM | - | mdpi.com |
| Free HSPHZZ | Substrate Conc. | 1.0 mM | - | mdpi.com |
| Immobilized HSPHZZ | Temperature | 35°C | 85.4% conversion in 30 min | mdpi.comsemanticscholar.org |
| Immobilized HSPHZZ | pH | 9.0 (Tris-HCl buffer) | 85.4% conversion in 30 min | mdpi.comsemanticscholar.org |
| Immobilized HSPHZZ | Enzyme Conc. | 30 mg/mL | 95.6% yield | mdpi.comsemanticscholar.org |
Immobilized Enzyme Systems in this compound Production
The use of immobilized enzyme systems is a critical strategy for improving the industrial viability of biocatalytic processes for 2,5-DHP production. mdpi.com Immobilization enhances enzyme stability, facilitates easy recovery and reuse, and can ultimately reduce the costs associated with the catalytic process. mdpi.com
A notable example is the covalent immobilization of nicotine hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ) onto Immobead 150, a carrier material. mdpi.comsemanticscholar.org This immobilized system (ImmHSPHZZ) demonstrates superior performance compared to the free enzyme. It exhibits higher catalytic activity and better thermal and storage stability. mdpi.comsemanticscholar.org Under optimal conditions (35°C and pH 9.0), the immobilized enzyme achieved an 85.4% conversion of 6-hydroxy-3-succinoylpyridine (HSP) to 2,5-DHP in just 30 minutes, producing 94.5 mg/L of the target compound from 200 mg/L of substrate. mdpi.comsemanticscholar.org This represents a higher yield in a shorter time compared to the free enzyme's 74.9% conversion in 40 minutes. semanticscholar.orgresearchgate.net
The reusability of the immobilized enzyme is a key advantage for industrial applications. The ImmHSPHZZ system demonstrated good operational stability, retaining 80% of its initial activity after 10 cycles and 51.3% after eight cycles in another study. semanticscholar.org Furthermore, it maintained 75.0% of its initial activity after six days of storage. semanticscholar.org These characteristics highlight the potential of immobilized enzyme systems to create more robust and economically feasible processes for the synthesis of 2,5-DHP. mdpi.comsemanticscholar.org
Table 2: Performance of Immobilized HSPHZZ in 2,5-DHP Production
| Parameter | Value/Finding | Reference |
|---|---|---|
| Enzyme | Nicotine hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ) | mdpi.comsemanticscholar.org |
| Support | Immobead 150 (covalent binding) | mdpi.comsemanticscholar.org |
| Conversion Rate | 85.4% in 30 minutes | mdpi.comsemanticscholar.org |
| Product Concentration | 94.5 mg/L (from 200 mg/L HSP) | mdpi.comsemanticscholar.org |
| Optimal Protein Loading | 15 mg protein per gram of support (achieved 93.6% conversion) | mdpi.comresearchgate.net |
| Reusability | Retained 80% activity after 10 cycles | |
| Reusability | Retained 51.3% of activity after 8 cycles | semanticscholar.org |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound (2,5-DHP) |
| 6-hydroxy-3-succinoylpyridine (HSP) |
| Nicotine |
Enzymatic Biotransformations and Metabolic Pathways of 2,5 Dihydroxypyridine
Role of 2,5-Dihydroxypyridine (B106003) in Nicotine (B1678760) Degradation Pathways
2,5-DHP is a critical intermediate in the pyrrolidine (B122466) pathway of nicotine degradation, a process observed in several bacterial species. plos.orgias.ac.innih.govmicrobiologyresearch.org This pathway ultimately converts nicotine into common cellular metabolites like fumaric acid. plos.orgnih.gov
Pseudomonas putida is a well-studied bacterium known for its ability to degrade a wide array of aromatic compounds, including nicotine. plos.orgpnas.org Strain S16, in particular, utilizes the pyrrolidine pathway for nicotine catabolism. plos.orgnih.govmicrobiologyresearch.org In this pathway, nicotine is converted through a series of intermediates to 6-hydroxy-3-succinoylpyridine (HSP). plos.orgmicrobiologyresearch.org The enzyme 6-hydroxy-3-succinoylpyridine hydroxylase (HspB) then catalyzes the conversion of HSP to 2,5-DHP and succinic semialdehyde. plos.orgbeilstein-journals.orgresearchgate.net The HspB from P. putida S16 is an FAD-dependent monooxygenase that requires NADH. beilstein-journals.org
The subsequent degradation of 2,5-DHP in P. putida S16 proceeds through the "maleamate pathway". nih.gov This involves the following enzymatic steps:
This compound dioxygenase (Hpo) , an Fe(II)-dependent enzyme, catalyzes the ring cleavage of 2,5-DHP to form N-formylmaleamic acid. beilstein-journals.org
N-formylmaleamate deformylase (Nfo) hydrolyzes N-formylmaleamic acid to maleamic acid and formic acid. nih.govnih.gov
Maleamate (B1239421) amidohydrolase (Ami) converts maleamic acid to maleic acid and ammonia. beilstein-journals.orgnih.gov
Maleate (B1232345) isomerase (Iso) isomerizes maleic acid to fumarate (B1241708), which can then enter central metabolism. beilstein-journals.org
The genes encoding these enzymes (hpo, nfo, ami, and iso) are often found clustered together in the genome of P. putida S16, referred to as the nic2 gene cluster. nih.gov
While Pseudomonas putida KT2440 is primarily known for its ability to degrade nicotinic acid, it also possesses the enzymatic machinery to process 2,5-DHP. pnas.org The enzymes in strain KT2440 that degrade 2,5-DHP to fumaric acid (NicX, NicD, NicF, and NicE) are homologous to those found in strain S16 (Hpo, Nfo, Ami, and Iso, respectively). nih.govnih.gov
Table 1: Key Enzymes in the Pseudomonas putida S16 Nicotine Degradation Pathway Involving 2,5-DHP
| Enzyme | Gene | Substrate | Product | Cofactor/Requirements |
|---|---|---|---|---|
| 6-hydroxy-3-succinoylpyridine hydroxylase | hspB | 6-hydroxy-3-succinoylpyridine (HSP) | This compound (2,5-DHP) | FAD, NADH |
| This compound dioxygenase | hpo | This compound (2,5-DHP) | N-formylmaleamic acid | Fe(II) |
| N-formylmaleamate deformylase | nfo | N-formylmaleamic acid | Maleamic acid, Formic acid | |
| Maleamate amidohydrolase | ami | Maleamic acid | Maleic acid, Ammonia | |
| Maleate isomerase | iso | Maleic acid | Fumaric acid |
Data sourced from multiple studies. beilstein-journals.orgresearchgate.netnih.gov
Agrobacterium tumefaciens S33 degrades nicotine through a "hybrid" pathway that combines elements of both the pyridine (B92270) pathway (seen in Gram-positive bacteria) and the pyrrolidine pathway. nih.govasm.org In this hybrid pathway, nicotine is first converted to 6-hydroxypseudooxynicotine, which is then transformed into 6-hydroxy-3-succinoylpyridine (HSP). asm.org Similar to the Pseudomonas pathway, HSP is then hydroxylated to form 2,5-DHP. asm.org The subsequent degradation of 2,5-DHP in A. tumefaciens S33 follows the same maleamate pathway as in P. putida, involving a this compound dioxygenase (Hpo) and other related enzymes to ultimately produce fumaric acid. nih.govasm.org The Hpo enzyme in A. tumefaciens S33 shares 81% identity with its counterpart in P. putida S16. nih.gov
Other bacteria have also been identified that utilize pathways involving 2,5-DHP for nicotine degradation.
Ochrobactrum sp. SJY1 employs a variant of the pyridine and pyrrolidine (VPP) pathway, which is similar to the hybrid pathway in Agrobacterium. nih.govasm.org In this strain, the enzyme VppD, an NADH-dependent flavin-containing monooxygenase, catalyzes the conversion of 6-hydroxy-3-succinoylpyridine to 2,5-DHP. nih.govasm.org This is followed by the action of VppE, which is responsible for the transformation of 2,5-DHP. beilstein-journals.orgnih.gov The VppD enzyme shows 62% amino acid sequence identity to HspB from P. putida S16. nih.gov
Shinella sp. HZN7 also degrades nicotine via the VPP pathway, with 2,5-DHP confirmed as an intermediate. asm.orgnih.gov
Burkholderia sp. MAK1 is capable of degrading 2-hydroxypyridine (B17775), a related pyridine derivative, via 2,5-DHP. vu.lt While not a primary nicotine degrader in this specific context, its pathway for handling pyridine rings is relevant. In Burkholderia sp. MAK1, 2-hydroxypyridine is hydroxylated to 2,5-DHP by a soluble diiron monooxygenase encoded by the hpdABCDE gene cluster. nih.gov The resulting 2,5-DHP is then cleaved by the HpdF dioxygenase and funneled into the maleamate pathway, analogous to the pathways in Pseudomonas and Ochrobactrum. vu.ltresearchgate.net
Agrobacterium Species Pathways
Involvement in Nicotinic Acid Metabolism
2,5-DHP is a central intermediate in the aerobic degradation of nicotinic acid (niacin or vitamin B3) by several bacteria, most notably Pseudomonas putida KT2440. pnas.orgpnas.org The nic gene cluster in this bacterium encodes the enzymes responsible for this pathway. pnas.org
The process begins with the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid (6-HNA) by the enzyme NicAB. pnas.orgasm.org Subsequently, the enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC), a flavin-dependent monooxygenase, catalyzes the decarboxylative hydroxylation of 6-HNA to produce 2,5-DHP. acs.org This reaction requires NADH. acs.org
Once formed, 2,5-DHP enters the lower part of the nicotinic acid degradation pathway, which is identical to the terminal steps of the nicotine degradation pathway in P. putida S16. nih.gov The enzyme this compound 5,6-dioxygenase (NicX) cleaves the pyridine ring of 2,5-DHP to yield N-formylmaleamic acid. pnas.orgpnas.org This is followed by the actions of NicD (N-formylmaleamate deformylase), NicF (maleamate amidohydrolase), and NicE (maleate isomerase), which convert N-formylmaleamic acid into fumarate. pnas.org
In Sinorhizobium sp. L1, the biosynthesis of this compound 5,6-dioxygenase is induced by nicotinic acid, indicating the involvement of 2,5-DHP in its degradation pathway as well.
Table 2: Key Enzymes in the Pseudomonas putida KT2440 Nicotinic Acid Degradation Pathway Leading to and from 2,5-DHP
| Enzyme | Gene | Substrate | Product | Cofactor/Requirements |
|---|---|---|---|---|
| Nicotinic acid hydroxylase | nicAB | Nicotinic acid | 6-Hydroxynicotinic acid | Molybdopterin |
| 6-hydroxynicotinic acid 3-monooxygenase | nicC | 6-Hydroxynicotinic acid | This compound (2,5-DHP) | FAD, NADH |
| This compound 5,6-dioxygenase | nicX | This compound (2,5-DHP) | N-formylmaleamic acid | Fe(II) |
| N-formylmaleamate deformylase | nicD | N-formylmaleamic acid | Maleamic acid, Formic acid | |
| Maleamate amidohydrolase | nicF | Maleamic acid | Maleic acid, Ammonia | |
| Maleate isomerase | nicE | Maleic acid | Fumaric acid |
Data sourced from multiple studies. pnas.orgbeilstein-journals.orgasm.orgacs.org
Degradation of Other Pyridine Derivatives via this compound
The role of 2,5-DHP as a metabolic intermediate extends beyond nicotine and nicotinic acid to other pyridine compounds.
Several bacteria degrade 2-hydroxypyridine by first converting it to 2,5-DHP. ias.ac.inbiorxiv.org
Burkholderia sp. MAK1 utilizes a five-gene cluster (hpdABCDE) that encodes a 2-hydroxypyridine 5-monooxygenase. nih.gov This enzyme specifically hydroxylates 2-hydroxypyridine at the C5 position to form 2,5-DHP. nih.gov The pathway then proceeds through the oxidative cleavage of 2,5-DHP by the dioxygenase HpdF, followed by the maleamate pathway. vu.ltnih.gov
In Achromobacter species, 2-hydroxypyridine is also converted to 2,5-DHP, which is then cleaved by a dioxygenase to yield maleamate. ias.ac.in
Studies on Ensifer adhaerens HP1 have identified a gene cluster (3hpd) where a dehydrogenase (HpdA) is proposed to catalyze the initial hydroxylation of 3-hydroxypyridine (B118123) to form 2,5-DHP, which is then metabolized via the maleate pathway. biorxiv.org
These examples highlight the central role of the 2,5-DHP to maleamate/fumarate conversion as a common downstream module in the bacterial degradation of a variety of pyridine-based compounds.
3-Hydroxypyridine Degradation Pathways
The microbial degradation of 3-hydroxypyridine (3-HP) typically converges on the formation of 2,5-DHP as a central intermediate. nih.gov Organisms such as Ensifer adhaerens HP1 and Agrobacterium sp. DW-1 have been shown to utilize 3-HP as a sole source of carbon and nitrogen. nih.govnih.gov The initial and critical step in this pathway is the hydroxylation of 3-HP at the C2 position to yield 2,5-DHP. nih.gov This reaction is catalyzed by a specific dehydrogenase enzyme system.
In Agrobacterium sp. DW-1, the degradation of 3-HP proceeds through α-hydroxylation to produce 2,5-DHP. nih.gov This intermediate is then further metabolized via the maleamate pathway. nih.govnih.gov The proposed pathway involves the conversion of 2,5-DHP to N-formylmaleamic acid, which is then transformed into maleamic acid, and subsequently to maleic acid and fumaric acid. nih.gov
Table 1: Microbial Degradation of 3-Hydroxypyridine
| Organism | Key Step | Intermediate | Subsequent Pathway |
| Ensifer adhaerens HP1 | Hydroxylation | This compound | Maleamate Pathway |
| Agrobacterium sp. DW-1 | α-hydroxylation | This compound | Maleamate Pathway nih.gov |
5-Hydroxypicolinic Acid Metabolism
The metabolism of 5-hydroxypicolinic acid (5-HPA) also leads to the formation of 2,5-DHP. biorxiv.orgnih.gov In organisms like Alcaligenes faecalis JQ135 and Pusillimonas sp. 5HP, 5-HPA is degraded through an initial decarboxylative hydroxylation. nih.govnih.gov This reaction is catalyzed by a monooxygenase that removes the carboxyl group and adds a hydroxyl group, yielding 2,5-DHP. biorxiv.orgnih.gov
The degradation of 5-HPA in Alcaligenes faecalis JQ135 is initiated by an ortho-decarboxylative hydroxylation to produce 2,5-DHP. nih.govresearchgate.net Following its formation, 2,5-DHP enters the maleamate pathway, where it is cleaved by a dioxygenase. nih.govnih.gov The pathway continues with the sequential action of a deformylase, an amidohydrolase, and an isomerase to ultimately produce fumaric acid, which can enter the central metabolism. nih.govasm.org The genes responsible for this pathway are often organized in a conserved hpa gene cluster. researchgate.netasm.org
Table 2: 5-Hydroxypicolinic Acid Degradation Pathway in Alcaligenes faecalis JQ135
| Step | Substrate | Enzyme | Product |
| 1 | 5-Hydroxypicolinic Acid | HpaM (5-hydroxypicolinic acid 2-monooxygenase) | This compound nih.gov |
| 2 | This compound | HpaX (this compound 5,6-dioxygenase) | N-formylmaleamic acid nih.gov |
| 3 | N-formylmaleamic acid | HpaD (N-formylmaleamic acid deformylase) | Maleamic acid nih.gov |
| 4 | Maleamic acid | HpaF (maleamic acid amidohydrolase) | Maleic acid nih.gov |
| 5 | Maleic acid | MaiA (maleic acid cis-trans isomerase) | Fumaric acid nih.gov |
Enzyme Systems Catalyzing this compound Transformation
The biotransformation of 2,5-DHP is orchestrated by a series of specialized enzymes. These enzyme systems are critical for the cleavage of the pyridine ring and the subsequent processing of the resulting intermediates.
This compound Dioxygenase (NicX and Analogues)
The ring cleavage of 2,5-DHP is a pivotal step catalyzed by this compound dioxygenase, a non-heme iron-dependent enzyme. acs.orgacs.org A well-studied example is NicX from Pseudomonas putida KT2440, which catalyzes the oxidative cleavage of the pyridine ring to form N-formylmaleamic acid. acs.orgnih.goviucr.org This enzyme requires Fe(II) for its activity and incorporates both atoms of molecular oxygen into the substrate. acs.orggenome.jp
The catalytic mechanism of NicX involves the formation of an Fe(II)-superoxo intermediate that attacks the substrate. acs.org This process is initiated by an electron transfer from 2,5-DHP to the iron-bound dioxygen. acs.org The active site of NicX features a conserved 2-His-1-carboxylate facial triad (B1167595) that coordinates the iron ion, a common feature in this class of dioxygenases. researchgate.net Analogous enzymes, such as Hpo from Pseudomonas putida S16 and PicD from Alcaligenes faecalis JQ135, share significant sequence similarity and perform the same ring-cleavage function, highlighting a conserved evolutionary origin. nih.govfrontiersin.org
Table 3: Characteristics of this compound Dioxygenases
| Enzyme | Organism | Cofactor | Product | Key Residues |
| NicX | Pseudomonas putida KT2440 | Fe(II) | N-formylmaleamic acid iucr.org | His105, His157, His159, Glu177 acs.org |
| Hpo | Pseudomonas putida S16 | Fe(II) | N-formylmaleamic acid frontiersin.org | Homologous to NicX frontiersin.org |
| PicD | Alcaligenes faecalis JQ135 | Fe(II) | N-formylmaleamic acid nih.gov | Homologous to NicX nih.gov |
| HpaX | Alcaligenes faecalis JQ135 | Fe(II) | N-formylmaleamic acid nih.gov | Homologous to NicX nih.gov |
Monooxygenases in this compound Formation (e.g., HspB, HpaM, NicC)
The formation of 2,5-DHP from various pyridine derivatives is often catalyzed by monooxygenases. These enzymes typically introduce a hydroxyl group into the pyridine ring, which can be coupled with decarboxylation.
HspB , a 6-hydroxy-3-succinoylpyridine 3-monooxygenase from Pseudomonas putida S16, is a flavin-dependent enzyme that catalyzes the conversion of 6-hydroxy-3-succinoylpyridine to 2,5-DHP. researchgate.net This reaction involves both hydroxylation and the cleavage of a carbon-carbon bond. researchgate.net
HpaM from Alcaligenes faecalis JQ135 is a novel FAD-dependent monooxygenase that catalyzes the 2-decarboxylative hydroxylation of 5-hydroxypicolinic acid to produce 2,5-DHP. biorxiv.orgresearchgate.net This enzyme is dependent on FAD and NADH for its activity. biorxiv.orgnih.gov
NicC , a 6-hydroxynicotinate 3-monooxygenase, is another FAD-dependent monooxygenase involved in nicotinic acid degradation. acs.org It catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to form 2,5-DHP. acs.org
Table 4: Monooxygenases Involved in 2,5-DHP Formation
| Enzyme | Organism | Substrate | Reaction Type | Cofactors |
| HspB | Pseudomonas putida S16 | 6-hydroxy-3-succinoylpyridine | Decarboxylative Hydroxylation researchgate.net | FAD, NADH researchgate.net |
| HpaM | Alcaligenes faecalis JQ135 | 5-hydroxypicolinic acid | 2-Decarboxylative Hydroxylation biorxiv.org | FAD, NADH biorxiv.org |
| NicC | Pseudomonas putida KT2440 | 6-hydroxynicotinic acid | Decarboxylative Hydroxylation acs.org | FAD, NADH acs.org |
Downstream Enzymes in Maleamate Pathway (e.g., N-formylmaleamic acid deformylase, maleamate amidohydrolase, maleic acid cis-trans isomerase)
Following the ring cleavage of 2,5-DHP, a series of downstream enzymes process the resulting N-formylmaleamic acid. nih.gov
N-formylmaleamic acid deformylase (NicD/Nfo) catalyzes the hydrolysis of N-formylmaleamic acid to maleamate and formate (B1220265). researchgate.netwikipedia.orgqmul.ac.uk This enzyme is a key component of the nicotinic acid catabolic pathway. wikipedia.orgqmul.ac.uk
Maleamate amidohydrolase (NicF/Ami) subsequently hydrolyzes maleamate to produce maleic acid and ammonia. nih.govqmul.ac.ukwikipedia.org Unlike many other amidohydrolases, NicF from Bordetella bronchiseptica does not require a metal ion for its activity. nih.govacs.org The reaction proceeds through a thioester enzyme intermediate. nih.gov
Maleic acid cis-trans isomerase (NicE/MaiA/Iso) catalyzes the final step in this sequence, the isomerization of maleic acid to fumaric acid. asm.orgwikipedia.org Fumaric acid is an intermediate of the citric acid cycle and can be readily assimilated by the cell. wikipedia.org This enzyme often requires a thiol-containing compound like glutathione (B108866) or cysteine for its activity. tandfonline.com
Table 5: Downstream Enzymes of the Maleamate Pathway
| Enzyme | EC Number | Reaction Catalyzed | Organism Example |
| N-formylmaleamic acid deformylase (NicD) | 3.5.1.106 | N-formylmaleamic acid + H₂O → maleamate + formate qmul.ac.uk | Pseudomonas putida KT2440 wikipedia.org |
| Maleamate amidohydrolase (NicF) | 3.5.1.107 | maleamate + H₂O → maleate + NH₃ qmul.ac.uk | Bordetella bronchiseptica nih.gov |
| Maleic acid cis-trans isomerase (MaiA) | 5.2.1.1 | maleate ⇌ fumarate wikipedia.org | Alcaligenes faecalis researchgate.net |
Mechanistic Enzymology of 2,5 Dihydroxypyridine Interacting Enzymes
Catalytic Mechanisms of 2,5-Dihydroxypyridine (B106003) Dioxygenases
This compound dioxygenases are non-heme iron-dependent enzymes that catalyze the oxidative cleavage of the pyridine (B92270) ring of 2,5-DHP. A well-studied example is NicX from Pseudomonas putida KT2440, which converts 2,5-DHP to N-formylmaleamic acid (NFM). researchgate.netnih.gov
Oxidative Pyridine Ring Cleavage
The central function of this compound dioxygenases is the oxidative cleavage of the heterocyclic pyridine ring. nih.govsjtu.edu.cn In this reaction, both atoms of a dioxygen molecule are incorporated into the substrate, 2,5-DHP, to yield the final product, N-formylmaleamic acid. beilstein-journals.orgwikipedia.org This enzymatic step is essential for the complete breakdown of pyridine-containing compounds in certain metabolic pathways. nih.govsjtu.edu.cn The systematic name for this enzyme class is this compound:oxygen 5,6-oxidoreductase. wikipedia.org
The catalytic process of NicX from Pseudomonas putida KT2440 involves several key steps. acs.orgnih.gov Initially, an electron is transferred from the 2,5-DHP substrate to the Fe(II)-bound dioxygen molecule. This results in the formation of a substrate radical cation (DHP•+) and a Fe(II)-superoxo (O₂•–) species. acs.orgnih.gov The reaction then proceeds with the attack of the Fe(II)-superoxo intermediate on the C6 position of the activated pyridine ring. acs.orgnih.gov A subsequent rate-limiting step involves the dissociation of the O-O bond, which has an energy barrier of 18.0 kcal/mol, leading to the incorporation of the first oxygen atom into the substrate. acs.orgnih.gov This is followed by the formation of a seven-membered-ring lactone intermediate. acs.orgnih.gov Finally, a Fe(III)-oxo species attacks the carbonyl C5 of the lactone, which, accompanied by the ring-opening, generates the product N-formylmaleamic acid. acs.orgnih.gov
Role of Non-Heme Iron Centers and Dioxygen Activation
The active site of this compound dioxygenases, such as NicX, contains a mononuclear non-heme Fe(II) center. nih.govsjtu.edu.cnnih.gov In the resting state of NicX, this iron center exhibits a distorted octahedral coordination. nih.govsjtu.edu.cnnih.gov It is ligated by two histidine residues (His265 and His318), a serine residue (Ser302), and a carboxylate ligand (Asp320), along with two water molecules. nih.govsjtu.edu.cnnih.gov This specific coordination environment is crucial for the enzyme's catalytic activity. Mutational analysis has shown that replacing any of these coordinating residues (H265A, S302A, H318A, and D320A) results in a complete loss of enzyme activity. nih.gov
Unlike many other dioxygenases, the substrate 2,5-DHP does not directly bind to the Fe(II) ion in the active site of NicX. nih.govsjtu.edu.cnsjtu.edu.cn Instead, it is held in the correct position for catalysis through interactions with other active site residues, such as Leu104 and His105. nih.govsjtu.edu.cn The activation of dioxygen is a key step in the catalytic cycle. Computational studies support an apical dioxygen catalytic mechanism. nih.govsjtu.edu.cnacs.org The process is initiated by an electron transfer from the substrate to the Fe-coordinated dioxygen, forming an active DHP•+–Fe(II)–O₂•– complex. acs.orgnih.gov This activation mechanism, where the substrate is not directly coordinated to the iron center, distinguishes NicX from other non-heme iron dioxygenases. acs.orgnih.gov
Proton-Coupled Electron Transfer (PCET) Processes in Catalysis
Proton-coupled electron transfer (PCET) is a fundamental process in the catalytic mechanism of this compound dioxygenases. nih.govresearchgate.netacs.org In the wild-type NicX enzyme, the initial attack of the Fe(III)-superoxide species on the 2,5-DHP substrate is coupled with a PCET event. nih.govresearchgate.netacs.org This process is mediated by the nearby His105 residue, which acts as a base to accept a proton from the substrate. nih.govresearchgate.netacs.org
The role of PCET extends beyond the initial activation. Further proton transfer from the protonated His105 to the peroxo intermediate significantly facilitates the subsequent cleavage of the O-O bond. nih.govresearchgate.netacs.org This highlights the intricate role of proton movements in lowering the activation barriers of critical steps in the catalytic cycle. The involvement of PCET underscores the sophisticated chemical strategies employed by these enzymes to achieve efficient catalysis. nih.govresearchgate.netacs.orgacs.org
Flexible Reaction Mechanisms and Mutational Analysis (e.g., His105 Variants)
Studies involving site-directed mutagenesis have revealed a remarkable flexibility in the reaction mechanism of this compound dioxygenase. nih.govresearchgate.netacs.org The His105 residue, while playing a key role in the wild-type enzyme, is not strictly essential for catalysis. acs.orgnih.gov
In the His105F (NicXH105F) mutant, where the histidine is replaced by a phenylalanine, the enzyme can still catalyze the ring-opening degradation of 2,5-DHP. nih.govresearchgate.netacs.org In this variant, a water molecule takes over the role of His105. nih.govresearchgate.netresearchgate.net This water molecule participates in a hydrogen-bonding network that helps to stabilize the substrate and also acts as a base to mediate the PCET process. nih.govresearchgate.netacs.org However, in the His105A (NicXH105A) mutant, the disruption of this hydrogen-bonding network leads to the displacement of the substrate and a loss of enzyme activity. nih.govresearchgate.netacs.org This demonstrates that while the specific residue can be substituted, the functional role of a proton shuttle and substrate stabilization is critical.
These findings illustrate that the enzyme can adapt its mechanism in response to mutations, highlighting the robustness and flexibility of the catalytic machinery. nih.govresearchgate.netacs.org
Table 1: Key Residues and their Roles in NicX Catalysis
| Residue | Role in Wild-Type NicX | Role in H105F Mutant | Effect of H105A Mutation |
|---|---|---|---|
| His105 | Mediates PCET, protonates peroxo species to enhance O-O cleavage. nih.govresearchgate.netacs.orgresearchgate.net | Replaced by a water molecule. nih.govresearchgate.netacs.orgresearchgate.net | Disruption of H-bonding network, substrate displacement, loss of activity. nih.govresearchgate.netacs.org |
| Water Molecule | Part of the coordination sphere of the iron center. nih.govsjtu.edu.cnnih.gov | Stabilizes substrate binding via H-bonding network, acts as a base for PCET. nih.govresearchgate.netacs.orgresearchgate.net | N/A |
| Leu104 | Guides and stabilizes the substrate. nih.govsjtu.edu.cn | Likely maintains a similar role in substrate positioning. | N/A |
| Glu177 | Anchors the substrate. acs.orgnih.gov | Anchors the substrate. researchgate.net | N/A |
| His189 | Anchors the substrate. acs.orgnih.gov | Anchors the substrate. researchgate.net | N/A |
Dioxetane and Lactone Pathways in Dioxygenolytic Cleavage
The dioxygenolytic cleavage of the pyridine ring in 2,5-DHP by enzymes like NicX can proceed through different proposed pathways. nih.govhep.com.cn Two prominent mechanistic proposals are the dioxetane pathway and the lactone pathway. nih.govhep.com.cn
In the context of dioxygenases, the dioxetane pathway generally involves the formation of a four-membered ring intermediate containing two adjacent oxygen atoms. acs.org However, for NicX, computational studies suggest a mechanism that proceeds through a seven-membered-ring lactone intermediate. acs.orgnih.gov This lactone is formed after the initial attack of the activated oxygen species on the pyridine ring and the subsequent O-O bond cleavage. acs.orgnih.gov The final ring-opening step occurs via the attack of a Fe(III)-oxo species on this lactone intermediate to produce N-formylmaleamic acid. acs.orgnih.gov This lactone-mediated pathway appears to be the more favorable route for the NicX-catalyzed degradation of 2,5-DHP. acs.orgnih.gov
Mechanistic Studies of this compound-Forming Monooxygenases
In addition to the dioxygenases that degrade 2,5-DHP, there are monooxygenases responsible for its formation from other pyridine derivatives. These enzymes are crucial in the upstream segments of nicotinic acid and nicotine (B1678760) degradation pathways.
One such enzyme is 6-hydroxynicotinate 3-monooxygenase (NicC), a flavin-dependent monooxygenase. nsf.govnih.gov NicC catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to produce 2,5-DHP. nsf.govnih.gov This reaction involves the use of NADH as a reductant and the incorporation of one oxygen atom from molecular oxygen (O₂) into the substrate. nsf.govnih.gov The mechanism involves the formation of a reactive C(4a)-hydroperoxyflavin intermediate, which then hydroxylates the substrate. nsf.gov Mutational studies of NicC have identified key active site residues, such as Tyr215 and His47, that are critical for substrate binding and efficient catalysis. nsf.govnih.gov
Another important enzyme is 6-hydroxy-3-succinoyl-pyridine (HSP) monooxygenase (HspB), a flavoprotein involved in the nicotine degradation pathway in Pseudomonas putida S16. asm.orgresearchgate.net HspB catalyzes the conversion of HSP to 2,5-DHP and succinate. asm.org This reaction is also dependent on NADH and involves the incorporation of an oxygen atom from O₂ into the final 2,5-DHP product, facilitated by a C4a-hydroperoxyflavin intermediate. beilstein-journals.orgasm.org
Table 2: Comparison of 2,5-DHP-Forming Monooxygenases
| Enzyme | Substrate | Product(s) | Cofactor(s) | Organism Example | Key Mechanistic Feature |
|---|---|---|---|---|---|
| 6-hydroxynicotinate 3-monooxygenase (NicC) | 6-hydroxynicotinic acid | This compound, CO₂ | FAD, NADH | Bordetella bronchiseptica RB50 | Decarboxylative hydroxylation via a C(4a)-hydroperoxyflavin intermediate. nsf.govnih.gov |
| 6-hydroxy-3-succinoyl-pyridine monooxygenase (HspB) | 6-hydroxy-3-succinoyl-pyridine | this compound, Succinate | FAD, NADH | Pseudomonas putida S16 | Pyridine-ring β-hydroxylation leading to C-C bond cleavage. asm.orgresearchgate.net |
Flavin-Dependent Hydroxylation Mechanisms (e.g., HspB)
Structural Biology of this compound-Related Enzymes
The three-dimensional structures of enzymes that bind and transform 2,5-DHP offer a precise view of their catalytic machinery, revealing details of the active site architecture and substrate interactions that govern their function.
NicX from Pseudomonas putida KT2440 is a quintessential example of a this compound dioxygenase. nih.goviucr.org It is an Fe²⁺-dependent extradiol dioxygenase that catalyzes the oxidative cleavage of the 2,5-DHP pyridine ring to produce N-formylmaleamic acid (NFM). nih.govsjtu.edu.cn The crystal structure of NicX has been determined, providing significant insights into its function. nih.govresearchgate.net
Biophysical characterization and crystallographic analysis show that NicX exists as a homohexamer in solution, an assembly that may be composed of two cyclic trimers. nih.goviucr.org The protein was crystallized, and its structure was solved to a resolution of 2.0 Å. nih.govresearchgate.net The crystals belong to the orthorhombic space group C222 or C222₁. nih.gov
Table 1: Crystallographic Data for NicX from P. putida KT2440
| Parameter | Value | Reference |
|---|---|---|
| Resolution (Å) | 2.0 | nih.gov |
| Space Group | C222 or C222₁ | nih.gov |
| Molecules in Asymmetric Unit | 3 | nih.goviucr.org |
| Solvent Content (%) | 50 | nih.goviucr.org |
The crystal structure of NicX reveals a mononuclear non-heme iron(II) center within its active site, which is crucial for catalysis. sjtu.edu.cnnih.gov The Fe(II) ion is held in place by a "2-His-1-carboxylate facial triad (B1167595)," a motif common in this class of enzymes. nih.gov In NicX, the iron exhibits octahedral coordination, ligated by four residues from the protein and two water molecules. sjtu.edu.cnnih.gov The specific coordinating residues are His265, His318, Ser302, and the carboxylate group of Asp320. sjtu.edu.cnresearchgate.net
Structural studies of NicX in complex with its substrate (2,5-DHP) and product (NFM) show that the substrate does not bind directly to the Fe(II) ion. sjtu.edu.cnnih.gov Instead, it is precisely positioned in the active site pocket through interactions with nearby amino acid residues, notably Leu104 and His105. sjtu.edu.cnnih.gov These residues act to guide and stabilize the substrate in the correct orientation for the reaction with molecular oxygen to occur. sjtu.edu.cnresearchgate.net His105 is particularly important, as it is thought to mediate the proton-coupled electron transfer (PCET) that initiates the attack of the Fe(III)-superoxide species on the substrate. researchgate.net The ring cleavage occurs between the C5 and C6 atoms of the 2,5-DHP ring. nih.gov
Table 2: Key Residues in the NicX Active Site
| Residue | Function | Reference |
|---|---|---|
| His265 | Fe(II) Coordination | sjtu.edu.cnnih.gov |
| His318 | Fe(II) Coordination | sjtu.edu.cnnih.gov |
| Ser302 | Fe(II) Coordination | sjtu.edu.cnresearchgate.net |
| Asp320 | Fe(II) Coordination | sjtu.edu.cnnih.gov |
| Leu104 | Substrate Positioning/Stabilization | sjtu.edu.cnnih.gov |
To further understand the reaction mechanisms of non-heme iron dioxygenases like NicX, researchers synthesize and study small-molecule inorganic complexes that mimic the structure and function of the enzyme's active site. marquette.edu These are known as biomimetic model complexes.
Efforts in this area have focused on creating iron(II) complexes that replicate the 2-His-1-carboxylate facial triad found in enzymes such as NicX. marquette.edu Scorpionate ligands, such as hydrotris(pyrazol-1-yl)borate (Tp), are often used to create a similar coordination environment around the metal center. marquette.edu The goal is to create functional models that can react with substrates and molecular oxygen to yield ring-cleaved products, mirroring the enzymatic process. marquette.edu By studying the intermediates formed during the reactions of these model complexes at low temperatures using various spectroscopic techniques (e.g., UV-vis, EPR), scientists can gain deeper insights into the catalytic cycle, including the activation of dioxygen and the mechanism of substrate cleavage. marquette.edu
Advanced Spectroscopic Characterization in 2,5 Dihydroxypyridine Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. In the context of 2,5-dihydroxypyridine (B106003), NMR studies have been crucial in understanding its tautomeric equilibrium. This compound can exist in several tautomeric forms, including the dihydroxy form and various pyridone forms. The predominant tautomer can be influenced by factors such as the solvent and the presence of substituents. uky.eduwikiwand.com
For instance, studies on substituted dihydroxypyridines have demonstrated that the equilibrium can shift significantly. uky.edu In one study, the tautomeric ratio of 6-chloro-2,5-dihydroxypyridine was investigated, revealing a preference for the hydroxy form in solution. uky.edu The analysis of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra provides definitive evidence for the dominant tautomeric form and can be used to study the kinetics of tautomerization. bg.ac.rsnanalysis.com The interconversion between tautomers can occur through mechanisms like intramolecular proton transfer or intermolecular exchange, which can also be investigated using advanced NMR techniques. bg.ac.rs
| Compound | Solvent | Proton | Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| Trilogy-Function Thiadiazole-Triazole-Pyridine Derivative | d6-DMSO | Hydroxy group | 10.10 (singlet) | |
| Trilogy-Function Thiadiazole-Triazole-Pyridine Derivative | d6-DMSO | Phenyl and pyridine rings | 7.5-8.7 | |
| Dimedone (Keto form) | CDCl₃ | (CH₃)₂CCH₂ | 2.85 (singlet) | nanalysis.com |
| Dimedone (Enol form) | CDCl₃ | (CH₃)₂CCH₂ | 2.59 (singlet) | nanalysis.com |
Fourier-Transform Infrared (FT-IR) Spectroscopy Applications
The FT-IR spectrum of a pyridine derivative will exhibit characteristic bands for C-H, C=C, C=N, and C-O stretching and bending vibrations. mdpi.comniscpr.res.in For example, the presence of a hydroxyl group will give rise to a broad absorption band in the 3200-3600 cm⁻¹ region, while a carbonyl group in a pyridone tautomer will show a strong absorption around 1650-1700 cm⁻¹. hilarispublisher.com By analyzing the FT-IR spectra, researchers can gain insights into the tautomeric form present in the solid state. mdpi.com Furthermore, in degradation studies, the appearance or disappearance of specific bands can be used to track the transformation of this compound and the formation of intermediates. cardiff.ac.uk
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H (hydroxyl) | Stretching | 3200-3600 | niscpr.res.in |
| C-H (aromatic) | Stretching | ~3081 | |
| C=O (amide/carbonyl) | Stretching | 1665-1678 | hilarispublisher.com |
| C=N | Stretching | ~1625 | |
| C=C | Stretching | ~1566 | |
| NO₂ (asymmetric) | Stretching | ~1552 | |
| NO₂ (symmetric) | Stretching | ~1350 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Reaction Monitoring
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable technique for monitoring reactions involving colored or UV-absorbing species. This compound and many of its metabolites have distinct UV-Vis absorption spectra, making this technique particularly useful for tracking enzymatic reactions in real-time.
The enzymatic oxidation of this compound, for instance, can be followed by monitoring the change in absorbance at a specific wavelength characteristic of the substrate or product. The formation of intermediates in enzymatic pathways can often be detected as transient species with unique absorption profiles. rsc.org For example, in the study of dioxygenase enzymes that act on this compound, UV-Vis spectroscopy has been used to observe the formation and decay of enzyme-substrate complexes and subsequent intermediates. rsc.orgmarquette.edu The thermostability of enzymes involved in these reactions can also be assessed by monitoring changes in the UV-Vis spectrum as a function of temperature. unito.it
| Compound/Intermediate | Wavelength (λmax, nm) | Context | Reference |
|---|---|---|---|
| This compound | 320 | Characteristic absorbance for enzymatic activity assays. | |
| Catecholate to iron(III) charge-transfer | - | Observed in the formation of a greenish-brown chromophore in some iron-containing dioxygenases. | rsc.org |
Mass Spectrometry (MS) Techniques in Metabolite Identification and Quantification
Mass spectrometry (MS) is a highly sensitive and specific technique for identifying and quantifying molecules based on their mass-to-charge ratio (m/z). In the study of this compound, MS, often coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is essential for identifying metabolites in complex biological mixtures. scilit.commdpi.comnih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown metabolites. cardiff.ac.ukeuropa.eulcms.cz Fragmentation analysis (tandem MS or MS/MS) provides structural information by breaking down the parent ion into smaller fragments, which can then be used to elucidate the structure of the metabolite. researchgate.netresearchgate.netnih.gov For example, LC-MS has been used to identify this compound as a key intermediate in the degradation pathways of nicotinic acid and other pyridine derivatives. researchgate.netnih.govasm.org The technique has also been crucial in identifying downstream metabolites formed from the ring cleavage of this compound. cardiff.ac.uk
| Compound | Ionization Mode | Observed m/z | Adduct/Fragment | Reference |
|---|---|---|---|---|
| This compound | ESI+ | 112.03940 | [M+H]⁺ | |
| This compound | ESI+ | 223.07322 | [2M+H]⁺ | cardiff.ac.uk |
| This compound | ESI+ | 245.05553 | [2M+Na]⁺ | cardiff.ac.uk |
| 3,6-dichloro-2,5-dihydroxypyridine | ESI- | 181.9 | [M-H]⁻ | researchgate.net |
Advanced Spectroscopic Methods in Enzyme Studies
The study of enzymes that metabolize this compound often requires specialized spectroscopic techniques to probe the metal centers within their active sites. Many of these enzymes are non-heme iron dioxygenases. rsc.orgmarquette.edu
Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is used to study species with unpaired electrons, such as the Fe(III) center in some dioxygenases or radical intermediates. unito.itfsu.edumdpi.comauburn.edu EPR studies can provide information about the electronic structure of the iron center and its interaction with substrates and inhibitors. rsc.orgwpmucdn.com For example, EPR has been used to detect the formation of long-lived Fe(III)OH⁻-tyrosyl radical intermediates in related enzyme systems. rsc.org
Mössbauer Spectroscopy : This technique is specific to certain isotopes, such as ⁵⁷Fe, and provides detailed information about the oxidation state, spin state, and coordination environment of the iron atom in the enzyme's active site. rsc.org It has been instrumental in characterizing high-valent iron-oxo species, which are key intermediates in the catalytic cycles of many non-heme iron dioxygenases. rsc.orgresearchgate.netpnas.org
Resonance Raman Spectroscopy : This technique enhances the Raman signals of chromophoric parts of a molecule, such as the active site of a metalloenzyme. wikipedia.orgnih.gov By tuning the excitation laser to an electronic transition of the active site, resonance Raman can selectively probe the vibrational modes of the metal-ligand bonds and provide insights into the structure of catalytic intermediates. marquette.edunih.gov
High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR) and Far-Infrared Magnetic Spectroscopy (FIRMS) : These are advanced EPR techniques that provide higher resolution and can be used to study systems with large zero-field splitting, which is common for high-spin Fe(III) centers. fsu.edu
These advanced spectroscopic methods, often used in combination, provide a powerful arsenal (B13267) for unraveling the complex mechanisms of enzymes involved in this compound metabolism. pnas.orgresearchgate.net
Computational and Theoretical Investigations of 2,5 Dihydroxypyridine
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Enzymatic Reactions
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for studying enzyme-catalyzed reactions. This method treats the chemically active region of the enzyme and substrate (2,5-DHP) with high-accuracy quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics.
A key enzymatic reaction involving 2,5-DHP is its biodegradation by 2,5-dihydroxypyridine (B106003) dioxygenase (NicX), a non-heme iron oxygenase found in Pseudomonas putida KT2440, which converts 2,5-DHP to N-formylmaleamic acid (NFM). researchgate.netacs.orgnih.gov Extensive QM/MM calculations have been instrumental in elucidating the intricate mechanism of this ring-opening degradation. researchgate.netacs.orgnih.gov
Research has shown that the reaction in both wild-type NicX and its H105F mutant is initiated by the attack of an Fe(III)-superoxide species on the 2,5-DHP substrate. acs.orgnih.gov This step involves a proton-coupled electron transfer (PCET) process. acs.orgnih.gov In the wild-type enzyme, the adjacent His105 residue mediates this PCET, and a subsequent proton transfer from His105 to the peroxo species significantly facilitates the cleavage of the O-O bond. acs.orgnih.gov
In the H105F mutant, a water molecule assumes the role of His105. acs.orgnih.gov This water molecule not only stabilizes the binding of the substrate through a hydrogen bonding network but also acts as a base to mediate the PCET process. acs.orgnih.gov These findings highlight the flexible catalytic strategies that can be adopted by the enzyme and its variants. researchgate.netacs.orgnih.gov The use of QM/MM simulations has revealed the critical role of specific amino acid residues and the dynamic nature of the enzymatic reaction mechanism.
Molecular Dynamics (MD) Simulations of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how 2,5-DHP interacts with enzymes over time. These simulations model the movements and interactions of all atoms in the system, offering insights into substrate binding, conformational changes, and the stability of the enzyme-substrate complex.
MD simulations have been used in conjunction with QM/MM calculations to study the biodegradation of 2,5-DHP by NicX and its mutants. researchgate.netacs.orgnih.gov For instance, in the NicXH105A mutant, MD simulations demonstrated that the disruption of the hydrogen-bonding network leads to the displacement of the substrate, resulting in a loss of enzymatic activity. acs.orgnih.gov This underscores the importance of the hydrogen bond network in correctly positioning the substrate for catalysis.
Furthermore, these simulations can reveal the role of specific residues in substrate binding and product release. For example, in other enzymatic systems, MD simulations have shown how mutations can alter the conformation of the active site, thereby affecting substrate binding affinity and catalytic efficiency. osti.gov By observing the dynamic behavior of the enzyme-substrate complex, researchers can understand how mutations, such as those in NicX, lead to altered or lost function. acs.orgnih.gov
| System | Simulation Method | Key Finding | Reference |
| Wild-type NicX + 2,5-DHP | QM/MM & MD | His105 mediates a proton-coupled electron transfer (PCET) process, crucial for O-O bond cleavage. | acs.orgnih.gov |
| NicXH105F mutant + 2,5-DHP | QM/MM & MD | A water molecule replaces His105, stabilizing substrate binding and mediating the PCET process. | acs.orgnih.gov |
| NicXH105A mutant + 2,5-DHP | MD | Disruption of the hydrogen-bonding network displaces the substrate, leading to loss of enzyme activity. | acs.orgnih.gov |
Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) and Hartree-Fock (HF) are quantum chemical methods used to investigate the electronic structure and reactivity of molecules like 2,5-DHP. mpg.deepstem.net DFT is a method that, in principle, provides an exact description of the electronic structure, while HF offers a foundational, albeit approximate, starting point for more complex calculations. mpg.dewisc.edugatech.edu
These methods are employed to calculate various molecular properties, such as the energies of molecular orbitals (e.g., HOMO and LUMO), which are crucial for understanding a molecule's reactivity. epstem.net For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) relates to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its electron-accepting tendency. epstem.net
In the context of enzymatic reactions, DFT and HF calculations can be part of a "theozyme" model. researchgate.net This approach uses quantum chemical methods to analyze transition state structures and energies by focusing on the key catalytic moieties of the enzyme. researchgate.net This provides a detailed picture of enzyme-catalyzed reactions, including substrate orientation and bond dynamics. researchgate.net
Elucidation of Reaction Pathways and Transition States through Computational Modeling
Computational modeling is essential for mapping out the entire reaction pathway of chemical transformations, including those involving 2,5-DHP. These models help identify intermediate structures, transition states, and the energy barriers associated with each step of the reaction.
For the degradation of 2,5-DHP by NicX, computational modeling has been used to trace the transformation of 2,5-DHP into N-formylmaleamic acid. researchgate.netacs.orgnih.gov The process involves several key steps, including the initial attack by the Fe(III)-superoxide species, the formation of a substrate radical, and the subsequent cleavage of the pyridine (B92270) ring. acs.orgnih.gov
Identifying the minimum-energy paths (MEPs) is a critical aspect of understanding reaction mechanisms. arxiv.org Recent advancements in machine learning are being applied to predict these pathways more efficiently, which could accelerate the study of reactions like the one catalyzed by NicX. arxiv.orgrsc.org By understanding the transition states, which represent the highest energy point along the reaction coordinate, researchers can gain insights into the factors that control the reaction rate.
Prediction of Molecular Properties and Interactions Relevant to Biological Systems
Computational methods are also used to predict a wide range of molecular properties of 2,5-DHP that are relevant to its biological function. These properties include its electrostatic potential, which indicates how the molecule will interact with other charged or polar molecules, and its potential to form hydrogen bonds.
The study of 2,5-DHP's metabolism is important for understanding its detoxification in living organisms, as high concentrations can be toxic. ontosight.ai Computational predictions can help to understand how 2,5-DHP interacts with various biological targets. For example, understanding the electronic properties of 2,5-DHP can provide insights into its role as a substrate for dioxygenases like NicX.
Coordination Chemistry of 2,5 Dihydroxypyridine and Analogues
Metal Ion Chelation Properties of 2,5-Dihydroxypyridine (B106003)
This compound (2,5-DHP), along with its structural isomers like 2,3-dihydroxypyridine (B124209), exhibits significant metal-chelating properties. The presence of hydroxyl groups in the ortho position to each other in analogues like 2,3-dihydroxypyridine allows them to act as effective bidentate ligands, forming stable complexes with metal ions. tandfonline.com This chelation is crucial in various biological and chemical systems. For instance, the ability to bind metal ions, particularly iron(III), is a key feature that can prevent metal-induced oxidative damage.
Hydroxypyridinones, which are tautomeric forms of dihydroxypyridines, are excellent building blocks for developing a range of chelating agents. kcl.ac.uk Their ability to rapidly bind hard metal ions in aqueous solutions has led to their application in biological and medical contexts. kcl.ac.uk The deprotonation of the hydroxyl groups facilitates the coordination to the metal center, forming stable chelate rings. The pKa value of the hydroxyl proton is a critical factor in the chelation process. tandfonline.com For example, the pKa of the 3-hydroxy proton in 2,3-dihydroxypyridine is influenced by hydrogen bonding with the adjacent carbonyl oxygen in its pyridone tautomer. tandfonline.com
The coordination of 2,5-DHP and its analogues is not limited to iron; they can also form complexes with other metal ions such as aluminum(III), copper(II), and zinc(II). researchgate.net The selectivity of these ligands for different metal ions is an important aspect of their chelation chemistry. For instance, some hydroxypyridinone derivatives have shown a higher selectivity for iron(III) over other essential metal ions, which is a desirable characteristic for therapeutic applications. researchgate.net
Synthesis and Characterization of this compound Metal Complexes
The synthesis of metal complexes with dihydroxypyridine ligands has been extensively studied. A variety of transition metal complexes have been prepared using 5-chloro-2,3-dihydroxypyridine as a ligand. tandfonline.comresearchgate.net The synthesis typically involves the reaction of the dihydroxypyridine ligand with a suitable metal salt in an appropriate solvent, sometimes in the presence of a base to facilitate deprotonation of the hydroxyl groups. tandfonline.com
A range of complexes with different metals has been synthesized, including those with molybdenum, tungsten, osmium, uranium, rhenium, palladium, platinum, ruthenium, rhodium, and iridium. tandfonline.comresearchgate.net The stoichiometry of the resulting complexes can vary, leading to the formation of mononuclear, dinuclear, cationic, anionic, or neutral species. tandfonline.com For example, the reaction of 5-chloro-2,3-dihydroxypyridine (H₂cdhp) with molybdate (B1676688) ions yields the dinuclear complex cis-[Mo₂O₅(cdhp)₂]²⁻, while reaction with uranyl nitrate (B79036) produces the mononuclear complex trans-[UO₂(Hcdhp)₂]. tandfonline.com
The characterization of these metal complexes is carried out using a variety of spectroscopic and analytical techniques. These include:
Vibrational Spectroscopy (IR and Raman): To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are used to elucidate the structure of the complexes in solution. tandfonline.comresearchgate.net
Electronic Spectroscopy (UV-Vis): To study the electronic transitions within the complex, providing information about the coordination geometry and the nature of the metal-ligand bonding. tandfonline.com
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes. tandfonline.comresearchgate.net
Conductivity Measurements: To determine the electrolytic nature of the complexes (cationic, anionic, or neutral). tandfonline.comresearchgate.net
Thermal Analysis: To study the thermal stability of the complexes. tandfonline.com
| Complex Formula | Central Metal Ion(s) | Ligand | Noteworthy Feature |
|---|---|---|---|
| cis-[Mo₂O₅(cdhp)₂]²⁻ | Molybdenum(VI) | 5-chloro-2,3-dihydroxypyridine (dianion) | Dinuclear oxo-bridged complex. tandfonline.com |
| trans-[UO₂(Hcdhp)₂] | Uranium(VI) | 5-chloro-2,3-dihydroxypyridine (monoanion) | Mononuclear uranyl complex. tandfonline.com |
| [Pd(bpy)(cdhp)] | Palladium(II) | 5-chloro-2,3-dihydroxypyridine (dianion) and 2,2'-bipyridine | Mixed-ligand complex. tandfonline.com |
| [Ru(PPh₃)₂(Hcdhp)₂] | Ruthenium(II) | 5-chloro-2,3-dihydroxypyridine (monoanion) and triphenylphosphine | Contains phosphine (B1218219) co-ligands. tandfonline.comresearchgate.net |
| [Rh(Hcdhp)₂Cl(H₂O)] | Rhodium(III) | 5-chloro-2,3-dihydroxypyridine (monoanion) | Contains aqua and chloro ligands. tandfonline.comresearchgate.net |
Application of Coordination Complexes as Synthetic Enzyme Models
Coordination complexes of this compound and its analogues have been investigated as synthetic models for metalloenzymes, particularly non-heme iron dioxygenases. marquette.edu These enzymes play a crucial role in the biodegradation of aromatic and heterocyclic compounds by catalyzing the oxidative cleavage of the ring. nih.gov
A prime example is the enzyme this compound 5,6-dioxygenase (NicX) from Pseudomonas putida KT2440. acs.orgnih.gov NicX contains a mononuclear non-heme Fe(II) center and catalyzes the conversion of 2,5-DHP to N-formylmaleamic acid. nih.govacs.orgnih.gov The catalytic mechanism involves the activation of molecular oxygen. smolecule.com QM/MM (quantum mechanics/molecular mechanics) simulations have shown that although the 2,5-DHP substrate does not directly coordinate to the iron ion, an electron transfer occurs from the substrate to the Fe-coordinated dioxygen. acs.orgnih.gov This forms a substrate radical and an Fe(II)-superoxo species, which is a key step in the catalytic cycle. acs.orgnih.gov
The study of synthetic models helps to elucidate the mechanism of these complex enzymatic reactions. By synthesizing and characterizing iron complexes with ligands that mimic the coordination environment of the enzyme's active site, researchers can gain insights into the factors that control the reactivity and selectivity of the enzyme. marquette.edu For instance, the coordination geometry of the iron, the nature of the coordinating ligands, and the electronic properties of the metal center all play a role in the activation of dioxygen and the subsequent substrate oxidation. acs.org
The catalytic activity of these synthetic models can be assessed by studying their ability to promote the oxidation of substrates in a manner analogous to the native enzyme. mdpi.com While most synthetic models for hydrolytic enzymes often only accelerate the initial step of the reaction, the development of models that exhibit catalytic turnover is a significant goal. utwente.nl
Elucidation of Magnetic Properties in Coordination Compounds Containing this compound Ligands
The magnetic properties of coordination compounds are determined by the number of unpaired electrons in the d-orbitals of the central metal ion. zenithinstitute.co.in Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are repelled by a magnetic field. libretexts.org The study of the magnetic properties of this compound metal complexes provides valuable information about their electronic structure and the spin state of the metal ion. tandfonline.comresearchgate.net
The ligand field strength plays a crucial role in determining the magnetic properties of a complex. Strong-field ligands cause a large splitting of the d-orbitals, favoring a low-spin state where electrons pair up in the lower energy orbitals. libretexts.org Weak-field ligands result in a smaller splitting, leading to a high-spin state with a maximum number of unpaired electrons. libretexts.org
For the synthesized complexes of 5-chloro-2,3-dihydroxypyridine, magnetic measurements have been used as a characterization tool. tandfonline.comresearchgate.net The magnetic moment of a complex can be experimentally determined and used to calculate the number of unpaired electrons present. libretexts.org For example, a high-spin d⁶ complex like [Fe(H₂O)₆]²⁺ has four unpaired electrons and a significant magnetic moment, confirming its paramagnetic nature. libretexts.org In contrast, a low-spin d⁶ complex such as [Fe(CN)₆]⁴⁻ is diamagnetic because all electrons are paired. libretexts.org
Bioremediation and Environmental Research Involving 2,5 Dihydroxypyridine
Microbial Degradation of Pyridine (B92270) Derivatives for Environmental Detoxification
Pyridine and its derivatives are N-heterocyclic compounds that have become significant environmental pollutants due to their widespread use in industry and agriculture. kcl.ac.uk Their heterocyclic nature increases their solubility in water, facilitating their transport through soil and potential contamination of groundwater. kcl.ac.uk Owing to their prevalence and potential toxicity, the microbial degradation of these compounds is a critical area of research for environmental detoxification. kcl.ac.ukmdpi.com
A variety of microorganisms have demonstrated the ability to utilize pyridine derivatives as their sole source of carbon and energy, effectively breaking them down into less harmful substances. scispace.com This process of bioremediation relies on the metabolic versatility of bacteria and fungi. Several bacterial genera, including Pseudomonas, Arthrobacter, Burkholderia, and Alcaligenes, are well-documented for their capacity to catabolize these pollutants. kcl.ac.uknih.govresearchgate.netcymitquimica.com These microbes initiate the degradation process by hydroxylating the pyridine ring, a key step that prepares the stable ring for cleavage and further breakdown. cymitquimica.com The metabolic pathways involved are diverse, but they often converge on common intermediates, highlighting nature's efficient strategies for detoxification. For instance, the degradation of nicotine (B1678760), nicotinic acid, and various hydroxypyridines frequently proceeds through the formation of hydroxylated intermediates. kcl.ac.uknih.gov
The table below summarizes various microorganisms and the pyridine derivatives they are known to degrade, showcasing the breadth of microbial catabolic capability for environmental cleanup.
Table 1: Microorganisms Involved in the Degradation of Pyridine Derivatives
| Microorganism | Pyridine Derivative Degraded | Reference |
|---|---|---|
| Pseudomonas putida | Nicotine, Nicotinic Acid | nouryon.comnih.gov |
| Arthrobacter sp. | Nicotine, 2-Hydroxypyridine (B17775) | nih.gov |
| Burkholderia sp. | 2-Hydroxypyridine | kcl.ac.ukresearchgate.net |
| Alcaligenes faecalis | 5-Hydroxypicolinic Acid, Nicotinic Acid, Picolinic Acid | cymitquimica.comrsc.org |
| Agrobacterium sp. | 3-Hydroxypyridine (B118123) | researchgate.net |
| Rhodococcus sp. | Pyridine | kcl.ac.uk |
Role of 2,5-Dihydroxypyridine (B106003) as a Key Intermediate in Pollutant Biotransformation
In the complex biochemical pathways of pollutant degradation, this compound (2,5-DHP) emerges as a central and crucial intermediate. kcl.ac.uk Many catabolic pathways for different pyridine-based pollutants converge to produce 2,5-DHP before the aromatic ring is cleaved. This makes the formation and subsequent breakdown of 2,5-DHP a pivotal stage in the complete mineralization of these environmental contaminants. mdpi.com
The generation of 2,5-DHP from various precursors is catalyzed by specific enzymes, primarily monooxygenases and hydroxylases. These enzymes introduce hydroxyl groups onto the pyridine ring, a critical activation step. cymitquimica.com For example:
In the degradation of nicotine by organisms like Pseudomonas putida, a series of enzymatic steps leads to 6-hydroxy-3-succinoylpyridine, which is then converted to 2,5-DHP by the enzyme HspB. nouryon.com
The degradation of nicotinic acid in Pseudomonas putida KT2440 involves its conversion to 6-hydroxynicotinic acid, which is subsequently hydroxylated to 2,5-DHP by the enzyme NicC. nouryon.com
Burkholderia sp. strain MAK1 degrades 2-hydroxypyridine by converting it to 2,5-DHP using a 2-hydroxypyridine 5-monooxygenase. kcl.ac.ukresearchgate.net
Agrobacterium sp. metabolizes 3-hydroxypyridine by first producing 2,5-DHP. researchgate.net
In Alcaligenes faecalis, the degradation of 5-hydroxypicolinic acid is initiated by a decarboxylative hydroxylation to yield 2,5-DHP, catalyzed by the monooxygenase HpaM. cymitquimica.comrsc.org
Once formed, 2,5-DHP is the substrate for ring-cleavage enzymes, typically Fe(II)-dependent dioxygenases. researchgate.net For instance, this compound 5,6-dioxygenase (NicX in P. putida) catalyzes the oxidative cleavage of the 2,5-DHP ring. ontosight.aiorientjchem.org This reaction breaks open the stable heterocyclic ring, converting it into a linear compound, N-formylmaleamic acid. ontosight.aiorientjchem.org This intermediate is then further processed through the maleamate (B1239421) pathway to yield central metabolites like fumaric acid, which can enter the cell's primary metabolic cycles, such as the Krebs cycle. kcl.ac.ukresearchgate.net The role of 2,5-DHP as the final common intermediate before ring fission underscores its importance in the detoxification of a wide array of pyridine-based pollutants.
Table 2: this compound as a Key Intermediate in Biotransformation
| Precursor Pollutant | Key Enzyme(s) for 2,5-DHP Formation | Subsequent Product of 2,5-DHP Cleavage | Microorganism Example | Reference |
|---|---|---|---|---|
| Nicotine | HspB (6-hydroxy-3-succinoylpyridine hydroxylase) | N-formylmaleamic acid | Pseudomonas putida S16 | nouryon.comnih.gov |
| Nicotinic Acid | NicC (6-hydroxynicotinate 3-monooxygenase) | N-formylmaleamic acid | Pseudomonas putida KT2440 | nouryon.comresearchgate.net |
| 2-Hydroxypyridine | HpdABCDE (2-hydroxypyridine 5-monooxygenase) | N-formylmaleamic acid | Burkholderia sp. MAK1 | kcl.ac.ukresearchgate.net |
| 3-Hydroxypyridine | Dioxygenase | N-formylmaleamic acid | Agrobacterium sp. DW-1 | researchgate.net |
Potential for Heavy Metal Chelation in Environmental Science
Beyond its role in the biodegradation of organic pollutants, this compound holds potential in environmental science due to its properties as a metal chelator. cymitquimica.comontosight.ai 2,5-DHP belongs to the class of compounds known as hydroxypyridinones (HOPOs), which are recognized as excellent building blocks for designing agents that can bind strongly to metal ions. mdpi.comnih.gov This capability is significant for environmental applications, particularly in the remediation of heavy metal contamination in soil and water. ontosight.ai
Hydroxypyridinones are bidentate chelators, meaning they can form two bonds with a central metal ion. kcl.ac.uk The presence of ortho-positioned keto and hydroxy groups provides two O-donor atoms that can form stable, ring-like complexes with hard metal ions. mdpi.com This sequestration of toxic metal ions can reduce their bioavailability and toxicity to living organisms. ontosight.ai While much of the research on HOPOs for metal chelation has focused on isomers like 3,4-HOPO and 1,2-HOPO for medical applications, the fundamental chelating ability is a characteristic of the HOPO structure itself. kcl.ac.ukmdpi.com
The potential application in environmental science involves using these compounds to bind and remove harmful heavy metals from contaminated sites. Chelating agents can be used in soil washing techniques or to sequester metals in water, facilitating their removal. The ability of 2,5-DHP and other HOPOs to form stable, water-soluble complexes with metal ions is a key feature for such applications. cymitquimica.com Research into functionalizing HOPOs onto solid supports like sepharose has shown promise for creating sorbing agents to remove hard metal ions from aqueous solutions, a strategy that could be adapted for large-scale environmental remediation. mdpi.com The development of these chelating agents offers a promising avenue for addressing the ecotoxicity caused by heavy metal pollution. nih.gov
Table 3: Characteristics of Hydroxypyridinones as Metal Chelators
| Characteristic | Description | Significance for Environmental Science | Reference |
|---|---|---|---|
| Ligand Type | Bidentate | Forms stable two-bond complexes with metal ions. | kcl.ac.uk |
| Donor Atoms | O,O-donors from hydroxyl and keto groups | High affinity for hard metal ions (e.g., Fe³⁺, Al³⁺, U(VI)). | mdpi.comnih.gov |
| Complex Formation | Forms stable, ring-like chelate structures | Effectively sequesters metal ions, reducing their chemical reactivity and toxicity. |
| Applications | Remediation of metal ecotoxicity, analytical reagents | Potential for use in soil and water decontamination, and in sensors for detecting metal pollutants. | mdpi.comnih.govontosight.ai |
Table of Mentioned Compounds
| Compound Name |
|---|
| 2,3,6-trihydroxypyridine |
| This compound |
| 2-hydroxypyridine |
| 3-hydroxypyridine |
| 5-aminolevulinic acid |
| 5-Hydroxypicolinic Acid |
| 6-hydroxy-3-succinoylpyridine |
| 6-hydroxynicotinic acid |
| Aluminum |
| Fumaric acid |
| Iron |
| Maleamic acid |
| Maleic acid |
| N-formylmaleamic acid |
| Nicotine |
| Nicotinic Acid |
| Picolinic Acid |
| Pyridine |
Pharmacological and Biotechnological Research Applications of 2,5 Dihydroxypyridine
2,5-Dihydroxypyridine (B106003) as a Synthetic Scaffold for Novel Bioactive Molecules
The unique structure of this compound, featuring a pyridine (B92270) ring with hydroxyl groups at the 2 and 5 positions, makes it a valuable scaffold in medicinal chemistry for the development of novel bioactive molecules. cymitquimica.combeilstein-journals.org Its structure allows for a variety of functional modifications, enabling the synthesis of a diverse range of derivatives. cymitquimica.com These derivatives have been investigated for a breadth of biological activities, including antimicrobial and anti-inflammatory effects.
Dihydropyridines, in general, are important precursors in medicinal chemistry and have been utilized to create compounds with antitumor and antidiabetic properties, as well as HIV protease inhibitors. researchgate.net The synthetic potential of 2,5-DHP is significant in the design of various bioactive compounds, including drugs and alkaloids. beilstein-journals.org For instance, the 2-pyridone structure, a tautomeric form of 2-hydroxypyridine (B17775), is present in several drugs. beilstein-journals.org The ability to modify the 2,5-DHP core structure provides a pathway to new chemical entities with potential therapeutic applications.
Application in Biocatalysis and Advanced Enzymatic Transformations
This compound serves as a crucial substrate for various enzymes, making it a key molecule in the study and application of biocatalysis. A prominent example is its role in the enzymatic degradation of pyridine derivatives. smolecule.com The enzyme this compound 5,6-dioxygenase (NicX), a non-heme iron oxygenase found in Pseudomonas putida KT2440, catalyzes the oxidative cleavage of the pyridine ring in 2,5-DHP to form N-formylmaleamic acid. researchgate.netacs.orgnih.gov This reaction is a critical step in the microbial degradation of compounds like nicotine (B1678760) and nicotinic acid. nih.govasm.org
The enzymes involved in the degradation of 2,5-DHP are considered promising biocatalysts for regioselective hydroxylation reactions in synthetic organic chemistry. For example, the conversion of 6-hydroxy-3-succinoyl-pyridine (HSP) to 2,5-DHP can be achieved with high efficiency using immobilized nicotine hydroxylase from Pseudomonas sp. ZZ-5. semanticscholar.org This biocatalytic production method demonstrates enhanced enzyme stability and reusability, offering a potential pathway for the commercial production of 2,5-DHP. smolecule.comsemanticscholar.org Furthermore, the study of enzymes like 2-hydroxypyridine 5-monooxygenase, which converts 2-hydroxypyridine to 2,5-DHP, provides insights into novel degradation pathways and offers attractive catalysts for the regioselective synthesis of N-heterocyclic compounds. nih.govasm.orgnih.gov
Use as a Ligand in Protein Binding Studies
The ability of this compound to interact with and bind to proteins is a significant aspect of its biochemical relevance. It has been identified as a ligand that binds to the TetR family transcriptional regulator NdpR in Sphingomonas melonis TY. nih.gov This binding prevents NdpR from attaching to the promoter regions of genes involved in nicotine degradation, thereby regulating the metabolic pathway. nih.gov
In the context of enzymatic reactions, while 2,5-DHP is a substrate for this compound dioxygenase (NicX), it does not directly bind to the Fe(II) ion in the enzyme's active site. researchgate.net Instead, its interactions with amino acid residues like Leu¹⁰⁴ and His¹⁰⁵ help to position and stabilize the substrate correctly for the reaction to proceed. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) simulations have been instrumental in elucidating these binding interactions and the subsequent catalytic mechanism. acs.orgacs.org The study of how 2,5-DHP and its derivatives bind to protein targets is crucial for understanding their mechanisms of action and for the rational design of new molecules with specific biological functions.
Precursor for Pharmaceutically and Agriculturally Important Compounds (e.g., 5-aminolevulinic acid)
This compound is a valuable precursor for the synthesis of several compounds with significant applications in both the pharmaceutical and agricultural sectors. One of the most notable of these is 5-aminolevulinic acid (ALA). acs.orgfrontiersin.orgresearchgate.netnih.govresearchgate.netnih.govrhea-db.org ALA is a versatile compound used as a plant growth hormone, a herbicide, and in photodynamic therapy for cancer. acs.orgnih.govresearchgate.netrhea-db.org The chemical synthesis of ALA can be achieved from 2,5-DHP. acs.orgnih.govrhea-db.orggoogleapis.comgoogle.com
The production of 2,5-DHP itself can be accomplished through microbial transformation. For instance, Pseudomonas putida S16 can convert nicotine into this compound, which then serves as the starting material for ALA synthesis. researchgate.netnih.gov Similarly, the enzyme 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5 can be used for the synthesis of 2,5-DHP from 6-hydroxynicotinic acid. acs.orgnih.govrhea-db.org Beyond ALA, the structural characteristics of 2,5-DHP make it a promising precursor for a range of other 2,5-disubstituted and 2,3,5-trisubstituted pyridine derivatives that are components of various marketed drugs. researchgate.net
Research into Antioxidant Properties of this compound
Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for protecting cells from the damaging effects of free radicals and oxidative stress, which are implicated in a variety of diseases. The antioxidant capacity of 2,5-DHP has been demonstrated by its ability to scavenge free radicals.
Studies on synthetic nitro-phenyl-dihydropyridines, which are derivatives of 2,5-DHP, have shown that these compounds can inhibit microsomal lipid peroxidation and the oxidation of microsomal thiols. researchgate.net These processes are induced by systems that generate oxygen free radicals. researchgate.net The antioxidant activity of dihydropyridine (B1217469) derivatives is attributed to their ability to donate electrons to free radicals, thereby stabilizing them and preventing cellular damage. The structural similarity of 2,5-bis(benzyloxy)pyridine (B14778512) to hydroquinone (B1673460) also suggests potential antioxidant properties. smolecule.com
Investigations into Molecular Roles in Metal Toxicity and Neurodegenerative Disease Mechanisms
The chelating properties of this compound, particularly its ability to bind metal ions like iron, suggest a potential role in mitigating metal toxicity. cymitquimica.com The chelation of metal ions is vital because it can prevent these ions from catalyzing harmful oxidative reactions that contribute to cellular damage. Oxidative stress, especially that induced by iron, is believed to play a crucial role in neuronal death and is implicated in several age-related neurodegenerative disorders such as Alzheimer's and Parkinson's disease. preprints.org
While direct research on 2,5-DHP's role in neurodegenerative diseases is emerging, studies on related 3-hydroxypyridine (B118123) derivatives have shown neuroprotective effects. These derivatives have been shown to protect against acute hypoxia and exhibit neuroprotective properties in rat models, suggesting they may help in mitigating protein misfolding associated with conditions like Alzheimer's disease. Given the structural similarities and the known antioxidant and metal-chelating properties of 2,5-DHP, further investigation into its potential therapeutic effects in the context of neurodegenerative diseases is a promising area of research. cymitquimica.comway2drug.com
Future Directions in 2,5 Dihydroxypyridine Research
Advanced Biocatalyst Development and Enzyme Engineering
Further research will likely target the directed evolution and rational design of key enzymes to improve their substrate specificity, catalytic efficiency, and stability under industrial conditions. Enzymes such as 2-hydroxypyridine (B17775) 5-monooxygenase and the FAD-dependent hydroxylase HspB are particularly attractive candidates for engineering, as they catalyze the regioselective hydroxylation of pyridine (B92270) compounds to produce 2,5-DHP. researchgate.netbeilstein-journals.org
| Enzyme | Source Organism | Reaction Catalyzed | Key Findings & Future Potential |
| Nicotine (B1678760) Hydroxylase (HSPHZZ) | Pseudomonas sp. ZZ-5 | 6-hydroxy-3-succinoylpyridine → 2,5-DHP | Immobilization improves stability and reusability, achieving 85.4% conversion in 30 minutes. mdpi.comsemanticscholar.org Future work includes optimizing for commercial-scale production. |
| HspB Hydroxylase | Pseudomonas putida S16 | 6-hydroxy-3-succinoylpyridine → 2,5-DHP | An NADH- and FAD-dependent enzyme crucial in the nicotine degradation pathway. beilstein-journals.org A target for protein engineering to enhance activity. |
| 2-Hydroxypyridine 5-monooxygenase | Burkholderia sp. MAK1 | 2-hydroxypyridine → 2,5-DHP | A soluble diiron monooxygenase with broad substrate specificity, making it attractive for the regioselective synthesis of various N-heterocyclic compounds. researchgate.net |
| 3-Hydroxypyridine (B118123) Dehydrogenase (HpdA) | Ensifer adhaerens HP1 | 3-hydroxypyridine → 2,5-DHP | A novel four-component dehydrogenase, highlighting the diverse enzymatic strategies for 2,5-DHP synthesis. biorxiv.org |
Exploration of Novel Metabolic and Degradation Pathways
2,5-DHP is a central hub in the catabolism of a wide array of pyridine derivatives. A key future direction is the continued exploration and characterization of novel metabolic routes from diverse microorganisms. Understanding these pathways not only expands our knowledge of microbial metabolism but also provides new enzymes and genetic blueprints for synthetic biology and bioremediation applications.
Recent studies have unveiled several new pathways that funnel different substrates into 2,5-DHP. For example, Alcaligenes faecalis JQ135 degrades 5-hydroxypicolinic acid via ortho decarboxylative hydroxylation to produce 2,5-DHP. nih.gov Similarly, Agrobacterium sp. DW-1 has been shown to degrade 3-hydroxypyridine through α-hydroxylation to form 2,5-DHP as a major metabolite. researchgate.net The discovery of a four-component dehydrogenase in Ensifer adhaerens HP1 that converts 3-hydroxypyridine to 2,5-DHP further illustrates the metabolic versatility of soil bacteria. biorxiv.org
Future work will involve genomics, proteomics, and metabolomics to identify and reconstruct complete degradation pathways in a wider range of organisms. This will likely reveal novel enzymes and regulatory mechanisms that can be harnessed for biotechnological purposes.
| Organism | Initial Substrate | Key Intermediate | Degradation Pathway Significance |
| Alcaligenes faecalis JQ135 | 5-Hydroxypicolinic Acid | 2,5-DHP | Demonstrates a novel pathway initiated by an FAD- and NADH-dependent monooxygenase (HpaM). nih.gov |
| Burkholderia sp. MAK1 | 2-Hydroxypyridine | 2,5-DHP | Utilizes a diiron monooxygenase system (hpdABCDE) for the initial hydroxylation step. researchgate.net |
| Agrobacterium sp. DW-1 | 3-Hydroxypyridine | 2,5-DHP | Pathway proceeds via α-hydroxylation, followed by cleavage of 2,5-DHP by a Fe²⁺-dependent dioxygenase. researchgate.net |
| Ensifer adhaerens HP1 | 3-Hydroxypyridine | 2,5-DHP | Employs a novel four-component dehydrogenase (HpdA1A2A3A4) for the initial conversion. biorxiv.org |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
A profound understanding of enzyme mechanisms is critical for rational enzyme engineering and the design of new biocatalysts. The future of 2,5-DHP research will heavily rely on the synergy between computational modeling and experimental validation. Techniques like quantum mechanics/molecular mechanics (QM/MM) simulations, molecular dynamics (MD), and X-ray crystallography are providing unprecedented insight into the catalytic cycles of enzymes that metabolize 2,5-DHP.
A prime example is the extensive study of 2,5-dihydroxypyridine (B106003) 5,6-dioxygenase (NicX) from Pseudomonas putida KT2440. researchgate.netacs.org QM/MM calculations have elucidated a complex, multi-step degradation mechanism involving an electron transfer from the substrate to a Fe(II)-coordinated dioxygen, forming a superoxo intermediate. acs.orgacs.org These studies have revealed that the rate-limiting step is the cleavage of the O-O bond and have highlighted the crucial role of specific active site residues, such as His105, in mediating proton-coupled electron transfer (PCET) processes that stabilize reaction intermediates. researchgate.netacs.org
Combined structural and computational analyses have also lent support to an apical dioxygen catalytic mechanism for NicX. sjtu.edu.cnnih.gov Future research will continue to leverage these integrated approaches to study other enzymes in the 2,5-DHP metabolic network, aiming to build a complete picture of the reaction dynamics and guide the rational redesign of these biocatalysts for new functions. acs.org
| Research Area | Methodology | Key Mechanistic Insights for NicX Dioxygenase |
| Reaction Mechanism | QM/MM Calculations, MD Simulations | Elucidation of a multi-step radical-based mechanism involving a Fe(II)-superoxo intermediate. acs.orgacs.org |
| O-O Bond Activation | QM/MM, Mutagenesis | Identification of a proton-coupled electron transfer (PCET) process mediated by His105 or water molecules, highlighting mechanistic flexibility. researchgate.netacs.org |
| Rate-Limiting Step | QM/MM Calculations | The dissociation of the O-O bond in the Fe(II)-peroxo intermediate is the rate-limiting step with an energy barrier of ~18.0 kcal/mol. acs.org |
| Structural Basis of Catalysis | X-ray Crystallography, Computational Analysis | Support for an apical dioxygen catalytic mechanism where the substrate does not directly bind the Fe(II) ion but is positioned by key residues. sjtu.edu.cnnih.gov |
Design of Novel Functional Materials Based on the this compound Scaffold
The pyridine ring is a valuable scaffold in medicinal chemistry and materials science due to its electronic properties and hydrogen bonding capabilities. nih.govresearchgate.net The 2,5-DHP structure, with its two hydroxyl groups, offers unique potential as a building block for novel functional materials. Future research is poised to explore the synthesis of polymers, metal-organic frameworks (MOFs), and other advanced materials that incorporate the 2,5-DHP moiety.
The tautomeric nature of 2,5-DHP (existing in equilibrium with 5-hydroxy-2(1H)-pyridinone) and its capacity for strong hydrogen bonding can be exploited in crystal engineering. uky.edu For instance, studies on 6-chloro-2,5-dihydroxypyridine have shown its ability to form channel-containing crystal structures that can host guest solvent molecules, suggesting applications in separation and storage. uky.edu
Furthermore, the dihydroxypyridine scaffold is a promising platform for drug design. mdpi.com The hydroxyl groups can be functionalized to create libraries of compounds for screening against biological targets, potentially leading to new therapeutic agents. The inherent biodegradability of the 2,5-DHP core, derived from natural metabolic pathways, adds to its appeal for creating more environmentally benign functional molecules. smolecule.com
Expanding Biotechnological and Environmental Remediation Applications
The microbial pathways that degrade pyridine derivatives through 2,5-DHP are a rich resource for developing biotechnological solutions to environmental pollution. researchgate.net Pyridine-based compounds are common contaminants from industrial activities, and bioremediation offers an economical and ecologically sound method for their removal. researchgate.netontosight.ai A significant future direction is the engineering of microorganisms or consortia with enhanced degradation capabilities for specific pollutants, such as the pesticide chlorpyrifos, which is known to be degraded via a pathway involving 2,5-DHP. researchgate.net
Beyond remediation, the enzymes from these pathways are valuable tools for green chemistry. researchgate.net For example, monooxygenases that produce 2,5-DHP can be used as biocatalysts for the regioselective hydroxylation of N-heterocycles in organic synthesis. researchgate.net
Moreover, 2,5-DHP itself is an important precursor for the synthesis of pharmaceuticals and agrochemicals. smolecule.com Developing robust, scalable biocatalytic processes for 2,5-DHP production from waste streams or renewable feedstocks is a key goal. mdpi.comsemanticscholar.org This would establish 2,5-DHP as a valuable platform chemical, bridging bioremediation with the synthesis of high-value products and contributing to a circular bioeconomy. ontosight.ai
Q & A
Basic: What are the common synthetic methodologies for 2,5-dihydroxypyridine, and how are reaction conditions optimized?
Methodological Answer:
2,5-DHP is synthesized via alkaline hydrolysis of pyridine-2-one under controlled conditions. A typical protocol involves dissolving pyridine-2-one (38 g, 0.4 mol) in water (1.5 L) with sodium hydroxide (80 g, 2 mol), followed by stirring at ambient temperature. The reaction is monitored for decomposition, as 2,5-DHP degrades above 230°C without melting . Yield optimization requires precise pH control (strongly alkaline conditions) and avoidance of high-temperature agitation. Post-synthesis, purification via recrystallization or chromatography is critical due to intermediate instability.
Basic: How is 2,5-DHP detected and quantified in microbial degradation studies?
Methodological Answer:
Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are standard for detecting 2,5-DHP in metabolic pathways. Key parameters include:
- LC-MS : A molecular ion peak at m/z 112.03940 (C₅H₅NO₂) in positive ion mode .
- HPLC : Retention time of 3.68 min under reverse-phase conditions (C18 column, 0.1% formic acid in water/acetonitrile mobile phase) .
UV-Vis spectroscopy at 320 nm is used to monitor dioxygenase activity, where absorbance decreases correlate with 2,5-DHP cleavage .
Basic: What role does 2,5-DHP play in microbial pyridine degradation pathways?
Methodological Answer:
2,5-DHP is a critical intermediate in aerobic pyridine degradation. In Pseudomonas sp. MD1, the pathway proceeds as:
Pyridine → Nicotinic acid → 6-Hydroxynicotinic acid → 2,5-DHP → N-Formylmaleamic acid → Maleic acid → CO₂ + H₂O .
2,5-DHP undergoes ring cleavage via this compound dioxygenase (DHPD), a nonheme iron-dependent enzyme that converts it into maleamate derivatives .
Advanced: How do QM/MM simulations elucidate the O-O bond activation mechanism in 2,5-DHP dioxygenase?
Methodological Answer:
Quantum mechanics/molecular mechanics (QM/MM) simulations reveal that DHPD employs a flexible "asynchronous" mechanism for O-O bond activation. Key findings include:
- Mutant Analysis : Docking studies show that mutations (e.g., His246Ala) disrupt Fe²⁺ coordination, reducing catalytic efficiency by 90% .
- O-O Bond Formation : The dioxygenase active site stabilizes a peroxo-intermediate, with bond cleavage facilitated by proton transfer from adjacent residues .
These simulations guide enzyme engineering by identifying residues critical for substrate positioning and redox activity.
Advanced: What experimental factors are critical for measuring 2,5-DHP dioxygenase activity?
Methodological Answer:
Activity assays require:
- Fe²⁺ Supplementation : 5 µM FeSO₄ enhances reaction rates by 70%, as Fe²⁺ is a cofactor for DHPD .
- Anaerobic Conditions : To prevent Fe²⁺ oxidation, reactions are conducted under nitrogen atmosphere with ascorbate (1 mM) as a reductant .
- Spectrophotometric Monitoring : Absorbance at 320 nm decreases linearly with 2,5-DHP consumption (extinction coefficient = 4,200 M⁻¹cm⁻¹) .
Advanced: How can researchers resolve contradictions in proposed 2,5-DHP metabolic intermediates?
Methodological Answer:
Conflicting reports on intermediates (e.g., 2,3-dihydroxypyridine vs. 2,5-DHP) are addressed via:
Isotopic Labeling : Using ¹³C-labeled pyridine to track hydroxylation patterns .
Enzyme Knockout Strains : Deleting DHPD genes in Agrobacterium sp. DW-1 confirmed 2,5-DHP accumulation .
Cross-Validation : Combining LC-MS (m/z 112.03940) and UV spectral shifts (278 nm → 320 nm) ensures specificity .
Advanced: What strategies improve 2,5-DHP dioxygenase stability for industrial biodegradation?
Methodological Answer:
Enzyme engineering approaches include:
- Site-Directed Mutagenesis : Targeting residues near the Fe²⁺ binding site (e.g., Asp132Glu) improves thermal stability by 15°C .
- Immobilization : Encapsulating DHPD in silica nanoparticles retains 80% activity after 10 reaction cycles .
- Cofactor Regeneration : Coupling with glucose dehydrogenase maintains NADH levels for sustained activity .
Advanced: How do physicochemical properties of 2,5-DHP influence experimental design in synthesis?
Methodological Answer:
Key properties impacting synthesis include:
- Partition Coefficient : Log P (n-octanol/water) = -0.8, favoring aqueous-phase extraction .
- pH Sensitivity : Deprotonation above pH 8 enhances solubility but risks degradation; buffering at pH 6–7 stabilizes intermediates .
- Thermal Decomposition : Avoiding temperatures >200°C during purification prevents decomposition to maleamate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
